molecular formula C15H20FNO4 B13095169 Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate

Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate

Cat. No.: B13095169
M. Wt: 297.32 g/mol
InChI Key: RZWKMEPHTUARJQ-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound also features a fluorophenyl group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate typically involves the following steps:

    Protection of the amine group: The starting material, 3-amino-3-(3-fluorophenyl)propanoic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step introduces the Boc protecting group.

    Esterification: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid.

    Deprotection: Methyl 3-amino-3-(3-fluorophenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural features.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, especially those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the Boc group can protect the amine functionality during synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-3-(3-fluorophenyl)propanoate: Lacks the Boc protecting group.

    Methyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Lacks the fluorine atom on the phenyl ring.

    Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate: Has the fluorine atom in a different position on the phenyl ring.

Uniqueness

Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate is unique due to the combination of the Boc protecting group and the fluorophenyl moiety. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

methyl 3-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWKMEPHTUARJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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